

Inhalation Delivery of GL67-Based Gene Therapies: Application Notes and Protocols

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Compound of Interest		
Compound Name:	GL67 Pentahydrochloride	
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These application notes provide a comprehensive overview and detailed protocols for the formulation and inhalation delivery of GL67-based gene therapies, with a primary focus on the pGM169/GL67A formulation developed for cystic fibrosis (CF) gene therapy.

Introduction to GL67-Based Delivery

GL67 is a cationic lipid (N4-cholesteryl-spermine) that has been shown to be highly effective for non-viral gene delivery.[1][2] When formulated with other lipids, it forms liposomes that can encapsulate and protect plasmid DNA (pDNA) for delivery to target cells. The GL67A formulation, in particular, has been extensively studied for aerosol delivery to the lungs.[1][3][4] It is considered a "Gold Standard" for aerosol delivery of non-viral vectors.[5]

The combination of the cationic liposome GL67A with the pGM169 plasmid, which expresses the cystic fibrosis transmembrane conductance regulator (CFTR) gene, has been the subject of major clinical trials for CF.[3][5][6] Aerosolization of this complex allows for non-invasive delivery to the respiratory tract, targeting the lung epithelium.[7]

Formulation of pGM169/GL67A Lipoplex

The pGM169/GL67A lipoplex is a combination of the pGM169 plasmid DNA and the GL67A cationic liposome formulation.



Components

pGM169 Plasmid: This plasmid contains a codon-optimized human CFTR cDNA sequence.[3] This optimization enhances the efficiency of CFTR protein production. The plasmid also incorporates a proprietary promoter for long-lasting gene expression and is CpG-free to minimize inflammatory responses.[3]

GL67A Liposome: GL67A is a multi-component cationic lipid formulation designed for stability during aerosolization and efficient gene transfer.[3][8] Its components and their functions are detailed in the table below.

Component	Туре	Molar Ratio	Function
GL67 (N4-cholesteryl-spermine)	Cationic Lipid	1	Binds to negatively charged pDNA and facilitates cellular uptake.
DOPE (Dioleoylphosphatidyl ethanolamine)	Neutral Helper Lipid	2	Facilitates endosomal escape of the pDNA into the cytoplasm.[1]
DMPE-PEG5000	PEGylated Lipid	0.05	Stabilizes the lipoplex formulation, especially at concentrations required for aerosol delivery.[3][8]

Quantitative Formulation Parameters



Parameter	Value	Reference
GL67:DOPE:DMPE-PEG5000 Molar Ratio	1:2:0.05	[2][8]
GL67-to-DNA Ratio (weight)	0.75:1	[2]
Final pGM169 Concentration	2.65 mg/mL	[9]
Final GL67A Concentration	14.41 mg/mL	[9]

Experimental Protocol: Preparation of pGM169/GL67A Lipoplex

This protocol describes the extemporaneous preparation of pGM169/GL67A lipoplexes for aerosol delivery experiments.

Materials:

- pGM169 plasmid DNA solution
- GL67A lipid formulation (pre-formulated liposomes)
- Sterile, nuclease-free water or appropriate buffer
- Sterile, low-adhesion microcentrifuge tubes
- Calibrated pipettes

Procedure:

- Rehydration of GL67A: If starting with a lyophilized powder, rehydrate the GL67A lipid film with sterile, nuclease-free water or buffer to the desired final lipid concentration. Vortex thoroughly to ensure complete hydration and formation of liposomes.
- Dilution of Components: Separately dilute the pGM169 plasmid DNA and the GL67A liposome suspension to the required concentrations in sterile, nuclease-free water or buffer.



· Complexation:

- For every 500 μL of diluted pDNA solution (containing 2.5 mg of pDNA), gently add 500 μL of the diluted GL67A lipid formulation.
- Mix gently by pipetting up and down or by gentle inversion. Avoid vigorous vortexing which can shear the DNA.
- A specialized mixing device was developed by the UK CF Gene Therapy Consortium to ensure reproducible mixing for clinical trials.[11]
- Incubation: Incubate the mixture at room temperature for 15 minutes to allow for the formation of stable lipoplexes.[10]
- Pooling: For larger volumes, prepare multiple small batches as described above and then pool them to obtain the final desired volume.[10]

Inhalation Delivery Protocol: Nebulization of pGM169/GL67A

This protocol outlines the aerosolization of the pGM169/GL67A lipoplex using a nebulizer, based on clinical trial methodologies.

Equipment:

- AeroEclipse II Breath-Actuated Nebulizer (Trudell Medical International) or equivalent.[4][9]
- Air compressor or compressed air source
- Negative-pressure administration cubicle (for clinical settings)[12]

Procedure:

 Pre-treatment: Administer a short-acting bronchodilator (e.g., salbutamol) to the subject prior to gene therapy administration to open the airways.[12]



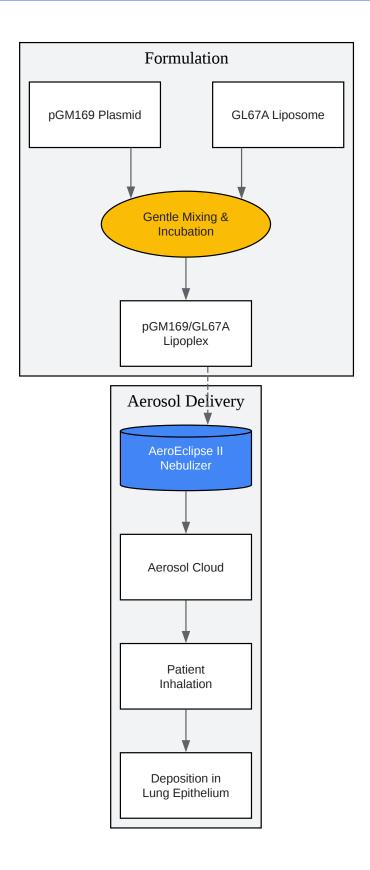
- Loading the Nebulizer: Transfer the prepared pGM169/GL67A lipoplex solution into the nebulizer cup.
- Nebulization Parameters:
 - Standard Nebulization: Nebulize each 5 mL of the formulation over approximately 25 minutes.
 - Slow Nebulization: For tolerability studies, the nebulization time can be extended to 75-150 minutes for each 5 mL.[3]
- Administration:
 - Instruct the subject to breathe normally through the nebulizer mouthpiece. The breathactuated nebulizer will deliver the aerosol during inspiration.
 - Continue until the entire dose is administered.
- Post-administration Monitoring: Monitor the subject for any adverse events, particularly flulike symptoms which have been reported in some early trials.[13]

Dosing Regimens from Clinical Trials

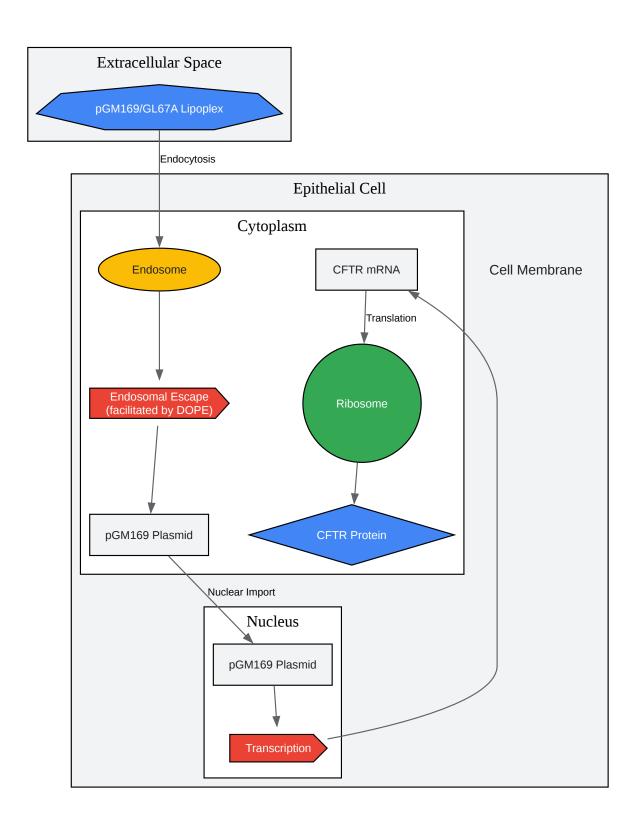
Trial Phase	Nebulized Dose Volume	pDNA Amount	Dosing Frequency	Reference
Single Dose Study (Part A)	10 mL	26.5 mg	Single dose	[3]
Single Dose Study (Part A)	20 mL	53 mg	Single dose	[3]
Multi-Dose Trial	5 mL	13.3 mg	Every 28 days for 1 year	[5]

Visualization of Key Processes Experimental Workflow for Inhalation Delivery









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